Agrimonolide-6-O-glucopyranoside

Overview

Description

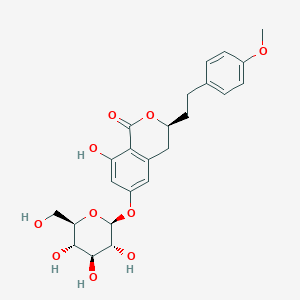

Agrimonolide-6-O-glucopyranoside is a natural product found in Agrimonia pilosa and Lawsonia inermis . It is a derivative of isocoumarins with the molecular formula C24H28O10 .

Molecular Structure Analysis

The molecular weight of this compound is 476.5 g/mol . The IUPAC name is (3S)-8-hydroxy-3-[2-(4-methoxyphenyl)ethyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroisochromen-1-one .Physical And Chemical Properties Analysis

This compound is a powder . It is highly lipophilic and readily crosses the blood–brain barrier .Scientific Research Applications

α-Glucosidase Inhibitory Activity

Agrimonia pilosa L., containing compounds such as agrimonolide-6-O-β-d-glucopyranoside, has been identified as having potent α-glucosidase inhibitory activity. This is significant for potential applications in diabetes treatment, as α-glucosidase inhibitors are used to manage Type 2 diabetes mellitus by delaying the absorption of carbohydrates and thus reducing postprandial blood glucose levels. Agrimonolide and desmethylagrimonolide demonstrated strong inhibitory activities in this context (Park & Kang, 2020).

Hepatoprotective Effects

Research on Agrimonia pilosa has shown that agrimonolide 6-O-β-D-glucoside possesses hepatoprotective effects. It demonstrated efficacy against tacrine-induced cytotoxicity in human liver-derived Hep G2 cells and tert-butyl hydroperoxide-induced cytotoxicity in rat primary hepatocytes. This suggests its potential application in protecting liver cells from various forms of damage (Park et al., 2004).

Anti-Inflammatory Activity

Agrimonolide from Agrimonia pilosa has exhibited strong anti-inflammatory activity. Studies indicate that agrimonolide can significantly reduce pro-inflammatory cytokines and attenuate the expression of iNOS and COX-2 in lipopolysaccharide-stimulated macrophages. This suggests its potential use in treating inflammatory conditions (Chen et al., 2016).

Neuroprotective Effects

Agrimonolide-6-O-glucopyranoside may also have neuroprotective applications. Studies on Agrimonia eupatoria, which contains similar compounds, showed significant attenuation of glutamate-induced oxidative stress in hippocampal cells. This suggests a potential role in protecting neural cells from oxidative damage (Lee et al., 2010).

Current Progress and Outlook

Recent studies highlight the growing interest in agrimonolide as a multitarget natural treatment for various diseases, such as cancer, inflammation, hepatic injury, myocardial damage, and diabetes mellitus. Its pharmacological effects have been clarified at cellular and molecular levels, and it shows no cytotoxicity over a range of concentrations in different types of cells, indicating a good safety profile (Huang et al., 2023).

Safety and Hazards

Mechanism of Action

Target of Action

It has been found to have antimicrobial activity , indicating that it may interact with microbial proteins or enzymes.

Mode of Action

It has been suggested that it may exert its effects by modulating the balance between Treg and Th17 cells through the suppression of the Notch and JAK2/STAT3 signaling pathways . This modulation could potentially alter immune responses, contributing to its therapeutic effects.

Biochemical Pathways

Agrimonolide 6-O-glucoside appears to affect the Notch and JAK2/STAT3 signaling pathways . These pathways play crucial roles in cell proliferation, differentiation, and apoptosis, and their modulation could lead to various downstream effects. For instance, the suppression of these pathways could potentially reduce inflammation and mitigate conditions like DSS-induced colitis .

Pharmacokinetics

It is known to be highly lipophilic and can readily cross the blood-brain barrier . This suggests that it may have good bioavailability and could potentially reach various tissues in the body.

Result of Action

Agrimonolide 6-O-glucoside has been found to have hepatoprotective activity . It also mitigates DSS-induced colitis by modulating the balance between Treg and Th17 cells . These effects are likely the result of its interaction with its targets and its influence on various biochemical pathways.

Action Environment

Like other bioactive compounds, its stability, efficacy, and action could potentially be influenced by factors such as temperature, ph, and the presence of other compounds .

Properties

IUPAC Name |

(3S)-8-hydroxy-3-[2-(4-methoxyphenyl)ethyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroisochromen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28O10/c1-31-14-5-2-12(3-6-14)4-7-15-8-13-9-16(10-17(26)19(13)23(30)32-15)33-24-22(29)21(28)20(27)18(11-25)34-24/h2-3,5-6,9-10,15,18,20-22,24-29H,4,7-8,11H2,1H3/t15-,18+,20+,21-,22+,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTNBYGORCDLAFG-KAJSMZSISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC2CC3=C(C(=CC(=C3)OC4C(C(C(C(O4)CO)O)O)O)O)C(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)CC[C@H]2CC3=C(C(=CC(=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)C(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20155122 | |

| Record name | Agrimonolide-6-O-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20155122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

476.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126223-29-8 | |

| Record name | Agrimonolide-6-O-glucopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126223298 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Agrimonolide-6-O-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20155122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the potential antimicrobial properties of Agrimonolide-6-O-glucopyranoside?

A1: Research suggests that this compound, a compound found in Potentilla reptans (Creeping Cinquefoil), demonstrates promising antimicrobial activity. Studies show its efficacy against both Gram-positive and Gram-negative bacteria. Notably, it exhibited significant activity against Staphylococcus aureus and Escherichia coli []. While further research is necessary to fully elucidate its mechanism of action, this compound presents an exciting avenue for developing novel antimicrobial agents.

Q2: How does this compound interact with biological targets?

A2: While specific details on this compound's mechanism of action are still under investigation, one study employed molecular docking simulations to predict its interactions []. This computational analysis suggested that this compound exhibits strong binding affinity to the AcuA protein, a key enzyme involved in bacterial fatty acid biosynthesis. This interaction potentially disrupts the bacterial cell membrane formation, ultimately leading to cell death. Further experimental validation is required to confirm these findings and fully understand the compound's mode of action.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-(2,3,4,5,6-Pentadeuteriophenyl)cyclohexyl]piperidine](/img/structure/B164316.png)

![3-Cyclobutene-1,2-dione,3-ethoxy-4-[[1-(hydroxymethyl)propyl]amino]-,(R)-(9CI)](/img/structure/B164329.png)